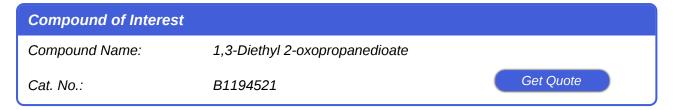


A Comparative Guide to the Reactivity of Diethyl Oxomalonate and Diethyl Acetylenedicarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two highly valuable reagents in organic synthesis: Diethyl Oxomalonate (DEO) and Diethyl Acetylenedicarboxylate (DEAD). Understanding their distinct electrophilic characteristics is crucial for selecting the appropriate building block for constructing complex molecular architectures, including novel pharmaceutical intermediates. This document outlines their performance in key reaction classes, supported by experimental data and detailed protocols.

Overview of Chemical Reactivity

The reactivity of both DEO and DEAD is dominated by their electrophilic nature, driven by electron-withdrawing ester groups. However, the location and type of the electrophilic center in each molecule—a polarized ketone for DEO and an electron-deficient alkyne for DEAD—dictate their unique chemical behavior and synthetic applications.

Diethyl Oxomalonate (DEO): Characterized by a highly polarized central keto group, DEO
acts as a potent electrophile for addition reactions.[1][2] It is a highly active reactant in
pericyclic reactions, including Diels-Alder cycloadditions and ene reactions.[1][2] Its structure
makes it a valuable equivalent for carbon dioxide in certain cycloadditions.[1][2]



Diethyl Acetylenedicarboxylate (DEAD): The electron-deficient carbon-carbon triple bond, activated by two adjacent ethoxycarbonyl groups, makes DEAD an exceptional electrophile.
 [3] It is widely employed as a powerful dienophile in [4+2] cycloaddition reactions and as a potent Michael acceptor for a variety of nucleophiles.[3][4][5] This reactivity is fundamental to the synthesis of complex cyclic and heterocyclic systems.[3][6]

Comparative Data and Physical Properties

A summary of the key physical and chemical properties is presented below for easy comparison.

Property	Diethyl Oxomalonate (DEO)	Diethyl Acetylenedicarboxylate (DEAD)
CAS Number	609-09-6	762-21-0
Chemical Formula	C7H10O5	C ₈ H ₁₀ O ₄
Molar Mass	174.15 g/mol	170.16 g/mol
Appearance	Clear, colorless to yellow liquid[1]	Colorless liquid[3]
Density	1.142 g/cm ³ [1]	~1.07 g/cm ³
Boiling Point	208–210 °C; 96–97 °C at 12 mmHg[1]	96–98 °C at 8 mmHg[7]
Refractive Index	1.425 - 1.431 (20-22 °C)[1][2]	1.4397 (25 °C)[7]
Key Reactive Site	Central Ketone (C=O)	Alkyne (C≡C)

Head-to-Head Reaction Comparison

The distinct structural features of DEO and DEAD lead to divergent reactivity pathways, which are summarized below.



Reaction Type	Diethyl Oxomalonate (DEO)	Diethyl Acetylenedicarboxylate (DEAD)
Diels-Alder Reaction	Acts as an electron-poor dienophile (heterodienophile), reacting with electron-rich dienes to form dihydropyran derivatives.[1][2]	Acts as a highly reactive dienophile with a wide range of dienes to form cyclohexene derivatives.[3][4]
Michael Addition	Does not undergo a classic Michael addition but participates in related conjugate additions like the Baylis-Hillman reaction.[1][2]	A potent Michael acceptor, readily reacting with soft nucleophiles (e.g., thiols, amines, enolates) to form C-C and C-heteroatom bonds.[3][5]
Nucleophilic Addition	The highly electrophilic keto group readily undergoes addition with various nucleophiles, including Grignard reagents and enamines (Aldol addition).[1][2]	The alkyne undergoes conjugate addition with nucleophiles. Can react with two equivalents of a thiol nucleophile.[8]
Ene Reaction	A highly active reactant that adds to alkenes with terminal double bonds to yield 1-hydroxy-1-alkylmalonic esters. [1]	Not a typical ene reaction partner.
Heterocycle Synthesis	Reacts with difunctional nucleophiles like guanidines to form functionalized imidazolones.[1][2]	Widely used for synthesizing N, O, and S-containing heterocycles through reactions with difunctional nucleophiles or cascade reactions.[3][9]

Visualization of Reactivity and Workflows

The following diagrams illustrate the core reactivity patterns and experimental workflows discussed.



Figure 1. Comparative Nucleophilic Attack

Nucleophile (Nu⁻)

Attack at C=O

Attack at C=C

Diethyl Oxomalonate (DEO)

EtO₂C-C(=O)-CO₂Et

Diethyl Acetylenedicarboxylate (DEAD)

EtO₂C-C=C-CO₂Et

| EtO₂C-C=C-CO₂Et

| Conjugate Addition Product EtO₂C-C(Nu)=CH-CO₂Et

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Caption: Comparative modes of nucleophilic attack on DEO and DEAD.

1,3-Diene (Electron-Rich)

[4+2] Cyclic Transition State

Forms 2 new σ-bonds

Six-Membered Ring Cycloadduct

Figure 2. Generalized Diels-Alder Workflow

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Caption: General schematic of a [4+2] Diels-Alder cycloaddition.

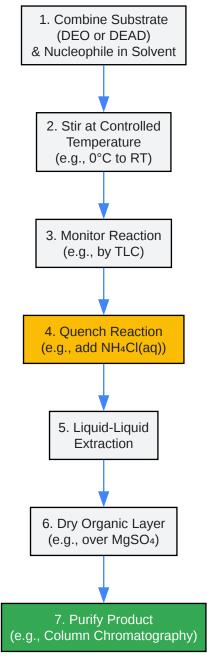


Figure 3. Experimental Workflow for Nucleophilic Addition

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